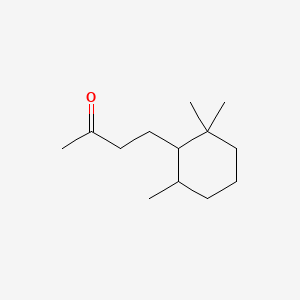

4-(2,2,6-Trimethylcyclohexyl)-2-butanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Odorant properties

THI exists in two enantiomeric forms, (1R,6S)-(+)-THI and (1S,6R)-(-)-THI. These enantiomers exhibit distinct odor profiles. (1R,6S)-(+)-THI has a woody, powdery, amber, and ionone-like odor, while (1S,6R)-(-)-THI has a woody and cedar-like odor with powdery nuances []. This makes THI a valuable tool in research on olfactory perception and the development of fragrance ingredients.

Chiral discrimination

The two enantiomers of THI demonstrate chirality, a property where molecules are non-superimposable mirror images of each other. Research explores how our olfactory system differentiates between these enantiomers, furthering our understanding of chiral odor perception [].

Synthetic applications

The chemical structure of THI allows it to serve as a precursor molecule for the synthesis of other odorants with specific functionalities. Researchers are investigating its potential as a starting material for creating novel fragrance ingredients or aroma chemicals.

4-(2,2,6-Trimethylcyclohexyl)-2-butanone is a ketone compound characterized by its unique cyclohexyl structure. It has the molecular formula C13H24O and is known for its distinctive odor, which has made it a subject of interest in fragrance chemistry. This compound is primarily derived from natural sources and can also be synthesized in laboratories. Its structure features a butanone backbone with a bulky 2,2,6-trimethylcyclohexyl group, contributing to its physical properties and reactivity.

- Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. The oxidation process typically involves the addition of oxygen or the removal of hydrogen.

- Reduction: Reduction reactions can convert this compound into alcohols. This process generally involves the addition of hydrogen or the removal of oxygen.

- Nucleophilic Addition: The carbonyl group in the ketone can undergo nucleophilic addition reactions, allowing for the formation of various derivatives depending on the nucleophile used.

The synthesis of 4-(2,2,6-Trimethylcyclohexyl)-2-butanone can be achieved through several methods:

- Natural Extraction: This compound can be extracted from natural sources where it occurs naturally.

- Chemical Synthesis: Laboratory synthesis often involves:

- Starting with simpler ketones and employing alkylation reactions to introduce the cyclohexyl group.

- Utilizing Grignard reagents or other nucleophiles to form the desired carbon skeleton.

- Employing oxidation or reduction techniques as necessary to achieve the final product.

4-(2,2,6-Trimethylcyclohexyl)-2-butanone finds applications primarily in the fragrance industry due to its pleasant scent profile. It is used in:

- Perfumes: As a fragrance component that enhances olfactory characteristics.

- Flavoring Agents: In food products where a specific aroma is desired.

- Cosmetics: Incorporated into various cosmetic formulations for scent enhancement.

Interaction studies involving 4-(2,2,6-Trimethylcyclohexyl)-2-butanone focus on its compatibility with other compounds in formulations. These studies assess:

- Stability: How this compound interacts with other ingredients under various conditions.

- Synergistic Effects: Potential enhancements in fragrance profiles when combined with other aromatic compounds.

- Toxicological Assessments: Evaluating any adverse effects when used in consumer products .

Several compounds share structural similarities with 4-(2,2,6-Trimethylcyclohexyl)-2-butanone. Here are some notable examples:

Uniqueness

4-(2,2,6-Trimethylcyclohexyl)-2-butanone stands out due to its bulky cyclohexyl substituent which affects its physical properties such as boiling point and solubility compared to simpler ketones like 4-octanone or 3-hexanone. Its specific odor profile also differentiates it from other similar compounds.

4-(2,2,6-Trimethylcyclohexyl)-2-butanone, commonly known as tetrahydroionone, exhibits distinctive thermodynamic properties that reflect its sesquiterpenoid structure. This compound presents as an almost colorless oily liquid with a molecular weight of 196.33 g/mol [2] [3]. The boiling point ranges from 235°C to 264°C, with most reliable sources reporting values between 242.4°C and 264°C [2] [4] [5]. The compound demonstrates a density ranging from 0.844 to 0.90 g/cm³ at ambient conditions [5] [6] [2].

The vapor pressure characteristics indicate relatively low volatility, with values of 0.0186 hPa at 25°C and 0.0114 hPa at 20°C [4]. This corresponds to a slow evaporation rate, making the compound suitable for applications requiring persistent odor profiles [4]. The flash point is reported as 80.3°C, indicating moderate flammability considerations [6].

Thermodynamic Properties Data Table

| Property | Value | Unit | Temperature | Reference |

|---|---|---|---|---|

| Molecular Weight | 196.33 | g/mol | - | [2] [3] |

| Boiling Point | 235-264 | °C | 1 atm | [2] [4] [5] |

| Density | 0.844-0.90 | g/cm³ | 20-25°C | [5] [6] [2] |

| Vapor Pressure | 0.0186 | hPa | 25°C | [4] |

| Vapor Pressure | 0.0114 | hPa | 20°C | [4] |

| Flash Point | 80.3 | °C | - | [6] |

| Refractive Index | 1.432 | - | 20°C | [6] |

| Specific Gravity | 0.90 | - | 20°C | [2] |

Solubility Characteristics and Partition Coefficients

The solubility profile of 4-(2,2,6-Trimethylcyclohexyl)-2-butanone demonstrates its lipophilic nature. The compound is practically insoluble in water but exhibits good solubility in organic solvents, including alcohol and oils [2] [7]. This behavior is consistent with its calculated octanol-water partition coefficient (LogP) of 3.9, indicating strong hydrophobic characteristics [3] [8].

The partition coefficient data places this compound in the category of substances with significant bioaccumulation potential, as compounds with LogP values above 3 typically demonstrate enhanced lipophilicity [8]. The compound's solubility in various organic media makes it particularly suitable for incorporation into oil-based formulations and organic synthesis applications [2] [7].

Solubility and Partition Data Table

| Property | Value | Reference |

|---|---|---|

| Water Solubility | Practically insoluble | [2] [7] |

| Organic Solvent Solubility | Good solubility | [2] [7] |

| Alcohol Solubility | Soluble | [2] [7] |

| Oil Solubility | Soluble | [2] [7] |

| Log P (octanol/water) | 3.9 | [3] [8] |

| Hydrophobic Classification | Highly hydrophobic | [8] |

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of 4-(2,2,6-Trimethylcyclohexyl)-2-butanone provides definitive structural confirmation through multiple analytical techniques. Infrared spectroscopy reveals characteristic carbonyl stretching vibrations typical of ketones, along with C-H stretching frequencies associated with the cyclohexyl and butanone moieties [9].

Nuclear magnetic resonance spectroscopy data are available for both proton and carbon-13 nuclei, providing detailed structural information about the compound's molecular framework [10] [11]. The chemical shifts and coupling patterns confirm the presence of the trimethylcyclohexyl ring system and the butanone side chain [10].

Mass spectrometry analysis shows a molecular ion peak at m/z 196, corresponding to the molecular weight of the compound [9] [12]. The fragmentation pattern in electron ionization mass spectrometry provides structural information about the compound's breakdown under high-energy conditions [9] [12]. Gas chromatography-mass spectrometry retention index data indicate a value of 1456 on a VF-5MS column, facilitating identification in complex mixtures [12].

Spectroscopic Data Table

| Technique | Key Features | Reference |

|---|---|---|

| Infrared Spectroscopy | Characteristic C=O stretch, C-H stretches | [9] |

| ¹H NMR | Proton chemical shifts and multiplicities | [10] [11] |

| ¹³C NMR | Carbon chemical shifts | [10] [11] |

| Mass Spectrometry | Molecular ion m/z 196 | [9] [12] |

| GC-MS Retention Index | 1456 (VF-5MS column) | [12] |

| Molecular Formula | C₁₃H₂₄O | [2] [3] |

| SMILES Notation | CC1CCCC(C1CCC(=O)C)(C)C | [3] |

| InChI Key | PQCDGQHNORPNBR-UHFFFAOYSA-N | [3] |

Comparative Reactivity in Oxidation/Reduction Systems

The chemical reactivity of 4-(2,2,6-Trimethylcyclohexyl)-2-butanone encompasses various transformation pathways typical of ketone functionalities. Oxidation reactions can convert the compound into various oxidized products using reagents such as potassium permanganate and chromium trioxide . These reactions typically target the ketone functionality and potentially the cyclohexyl ring system.

Reduction reactions employ reagents including lithium aluminum hydride and sodium borohydride, which can reduce the ketone group to form corresponding alcohols . The compound can also undergo substitution reactions where functional groups are replaced by others, with conditions varying depending on the specific substituent being introduced .

Hydrogenation reactions using Raney nickel catalyst can reduce various portions of the molecule, particularly the ketone functionality and potentially unsaturated bonds if present [2]. The compound demonstrates stability under normal storage conditions but can participate in various catalytic processes, including Lewis acid-catalyzed reactions [13].

Reactivity Data Table

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Oxidized derivatives | |

| Reduction | Lithium aluminum hydride, sodium borohydride | Alcohols | |

| Substitution | Halogens, acids | Substituted derivatives | |

| Hydrogenation | Raney nickel catalyst | Saturated compounds | [2] |

| Catalytic Reactions | Lewis acid catalysts | Various products | [13] |

| Stability | Normal conditions | Stable |